4-Bromophenacyl Substitution Confers Superior Cytotoxic Activity Compared to Unsubstituted Phenacyl in Steroid-Conjugated Benzimidazolium Salts
In a systematic study of steroid-based imidazolium salts, the 4-bromophenacyl-substituted 5,6-dimethylbenzimidazolium derivative 12b (dehydroepiandrosterone scaffold) exhibited markedly lower IC₅₀ values (MDA-MB-231: 2.89 μM, HepG2: 2.94 μM, 22RV1: 2.71 μM) compared to its unsubstituted phenacyl analog 12a (MDA-MB-231: 6.81 μM, HepG2: 7.66 μM, 22RV1: 4.41 μM), representing a 2.4-fold, 2.6-fold, and 1.6-fold improvement respectively [1]. By contrast, the diosgenin scaffold series (8a vs. 8b) showed only marginal differences (8a phenacyl: 6.27/9.86/3.86 μM; 8b 4-bromophenacyl: 6.63/9.59/4.80 μM), indicating scaffold-dependent SAR [1]. The 4-bromophenacyl group is thus critical for potency enhancement in specific structural contexts, a finding that justifies the selection of CAS 16935-10-7 (bearing the 4-bromophenacyl motif) for further medicinal chemistry exploration over its phenacyl counterpart.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀, μM) across three human cancer cell lines |
|---|---|
| Target Compound Data | Compound 12b (dehydroepiandrosterone-5,6-dimethylbenzimidazolium-4-bromophenacyl bromide): MDA-MB-231 IC₅₀ = 2.89 μM, HepG2 IC₅₀ = 2.94 μM, 22RV1 IC₅₀ = 2.71 μM |
| Comparator Or Baseline | Compound 12a (dehydroepiandrosterone-5,6-dimethylbenzimidazolium-phenacyl bromide): MDA-MB-231 IC₅₀ = 6.81 μM, HepG2 IC₅₀ = 7.66 μM, 22RV1 IC₅₀ = 4.41 μM |
| Quantified Difference | 2.4-fold (MDA-MB-231), 2.6-fold (HepG2), 1.6-fold (22RV1) improvement for 4-bromophenacyl over phenacyl |
| Conditions | MTS assay; human breast cancer (MDA-MB-231), hepatocellular carcinoma (HepG2), prostate cancer (22RV1) cell lines; 48 h incubation |
Why This Matters
For procurement decisions in anticancer drug discovery programs, the presence of the 4-bromophenacyl group—as found in CAS 16935-10-7—is associated with up to 2.6-fold greater cytotoxic potency compared to the unsubstituted phenacyl analog in certain scaffold contexts, making it the preferred choice for SAR exploration when the dehydroepiandrosterone or related steroidal scaffold is employed.
- [1] PMC Article PMC12477583, Table 1. Structures and cytotoxic activities of steroid-based imidazole and imidazolium salt derivatives in vitro (IC₅₀, μM). Data for compounds 12a and 12b. https://pmc.ncbi.nlm.nih.gov/articles/PMC12477583/table/tab1/ View Source
